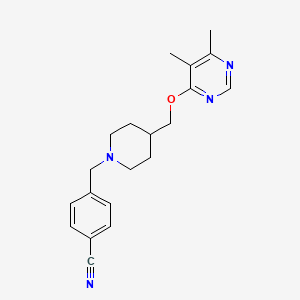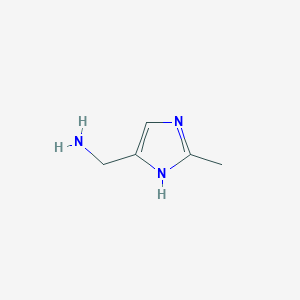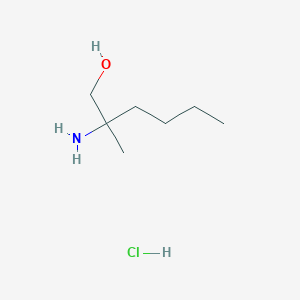
4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C20H24N4O and a molecular weight of 336.4391. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it’s recommended to refer to the literature or consult with a synthetic chemist.Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C20H24N4O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the current data. However, given its structure, it can be inferred that it might undergo reactions typical for compounds containing pyrimidine and piperidine rings.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. However, specific data such as melting point, boiling point, solubility, etc., for this compound are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is associated with the synthesis of various heterocyclic compounds. These compounds have demonstrated potential in biological applications, such as insecticidal and antibacterial activities. For instance, pyrimidine linked pyrazol-3-yl amines, which are structurally similar, have shown effectiveness against certain insects and microorganisms (Deohate & Palaspagar, 2020).
Antitumor Potential
Compounds related to 4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile have been explored for their potential antitumor activity. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, a category of compounds structurally related to this chemical, indicated notable activity against several cancer cell lines (Insuasty et al., 2013).
Crystallography and Chemical Properties
The crystallography and molecular structure of compounds similar to 4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile have been studied, providing insights into their chemical properties. The study of the crystalline forms of compounds with similar structures helps in understanding the molecular interactions and stability, which is crucial for pharmaceutical applications (Wang, Pan, & Zhou, 2006; Ge & Luo, 2012).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the current data. As with all chemicals, it should be handled with appropriate safety measures.
Direcciones Futuras
The future directions for this compound would depend on its applications. Given its complex structure, it might be of interest in fields like medicinal chemistry or material science. However, specific future directions are not available in the current data.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it’s recommended to refer to the original sources or consult with experts in the field.
Propiedades
IUPAC Name |
4-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-16(2)22-14-23-20(15)25-13-19-7-9-24(10-8-19)12-18-5-3-17(11-21)4-6-18/h3-6,14,19H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWWGGNSOKONOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)





![3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B2879721.png)


![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
